2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(21-19-20-10-11-26-19)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJSMBJTCSARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by sulfonylation to introduce the phenylsulfonyl group. The final step involves the coupling of the sulfonylated indole with a thiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Antimicrobial Activity
Research Findings:
- Broad-Spectrum Antimicrobial Effects : Studies have shown that compounds with thiazole and indole structures often exhibit significant antimicrobial properties. For example, derivatives of thiazole have demonstrated activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Structure-Activity Relationship (SAR) : A detailed investigation into the SAR of thiazole derivatives indicated that modifications to the thiazole ring can enhance antibacterial efficacy. The compound was tested against a panel of resistant strains, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Anticancer Activity
Research Findings:
- Cytotoxic Effects : In vitro studies have indicated that compounds similar to 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
- Potential as Antiproliferative Agents : The compound's structural features suggest potential as an antiproliferative agent. Research has shown that it can significantly reduce cell viability at concentrations above 10 µM, indicating its effectiveness in targeting cancer cells .
Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Mechanism of Action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Triazole-thiazole hybrids (e.g., 9c, 11c) are synthesized via click chemistry, offering modularity for substituent variation .
- Thiadiazole derivatives (e.g., 4g) prioritize antiproliferative activity, while pyrimidine-thiazole hybrids (e.g., 33) target Sirt2/HDAC6 inhibition .
Key Insights :
- Electron-withdrawing groups (e.g., bromo, chloro) on aryl rings improve binding to hydrophobic enzyme pockets .
- Acetamide linkers enable conformational flexibility, critical for dual-target inhibition (e.g., MAO-B and AChE) .
Computational and Docking Studies
Biological Activity
The compound 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (CAS No. 942003-79-4) is a novel organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indole Core : The initial step often includes the reaction of indole with a sulfonyl chloride to introduce the phenylsulfonyl group.
- Thiazole Integration : The thiazole moiety is introduced through a coupling reaction with thiazole derivatives.
- Acetamide Formation : The final acetamide structure is achieved by acylating the resulting intermediate with acetic anhydride or similar reagents .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 7.5 | Induces apoptosis |
| Compound B | A549 | 12.0 | Cell cycle arrest |
| Compound C | HeLa | 9.0 | Pro-apoptotic effects |
Research has demonstrated that these compounds can induce apoptosis in cancer cells, leading to cell cycle perturbation and increased subG1 populations, indicative of apoptotic death .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for their antimicrobial efficacy:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | P. aeruginosa | 25 µg/mL |
| Compound F | K. pneumoniae | 20 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it useful in treating infections caused by resistant strains .
Case Studies
A notable case study involved the evaluation of a series of thiazole-indole derivatives, including those structurally related to this compound. The study reported significant cytotoxic effects against human tumor cell lines with IC50 values ranging from 5 to 15 µM, highlighting the compound's potential as a lead candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
